

### validating SK-J003-1n in vivo efficacy data

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Compound of Interest				
Compound Name:	SK-J003-1n			
Cat. No.:	B15561560	Get Quote		

#### Clarification on SK-J003-1n

It is important to clarify that "**SK-J003-1n**" is not an investigational drug and therefore does not have associated in vivo efficacy data for therapeutic applications. Instead, **SK-J003-1n** is a chemical product, specifically a Josiphos ligand, used in the field of catalysis for chemical synthesis.[1][2][3] Josiphos ligands are a class of chiral diphosphine ligands widely employed in asymmetric catalysis to facilitate the production of specific enantiomers of molecules.[1][2] They are utilized in various metal-catalyzed reactions, including hydrogenations and cross-coupling reactions, for the synthesis of agrochemicals and fine chemicals.[2][4][5]

Given the likely interest in therapeutic efficacy data for a similarly named compound, this guide will focus on the investigational antibody-drug conjugate (ADC) JSKN003.

## Comparative Efficacy of JSKN003 in Oncology

This guide provides a comparative overview of the in vivo efficacy of JSKN003, a novel biparatopic anti-HER2 antibody-drug conjugate, in the treatment of platinum-resistant ovarian cancer (PROC) and HER2-positive breast cancer. JSKN003 is being evaluated in multiple clinical trials and has shown promising antitumor activity.[6][7][8][9][10][11][12][13][14]

# JSKN003 in Platinum-Resistant Ovarian Cancer (PROC)

JSKN003 has demonstrated significant efficacy in heavily pretreated patients with PROC, irrespective of their HER2 expression status.[6][8][11][15]



**Efficacy Data in PROC** 

Treatment	Patient Population	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)
JSKN003	Platinum-Resistant Ovarian Cancer (n=45)	64.4%[6][11]	7.1 months[6][11]
HER2-Expressing PROC	72.2%[6][11]	9.4 months[6][11]	
HER2 IHC 0 PROC	52.9%[12]	Not Reported	_
Standard Chemotherapy (Non- platinum single agents)	Platinum-Resistant Ovarian Cancer	10-15%[16][17][18]	3-4 months[16][17][18]
Bevacizumab + Chemotherapy	Platinum-Resistant Ovarian Cancer	30.9%[19]	6.7 months[17]

# Experimental Protocol: JSKN003 in PROC (Pooled analysis of JSKN003-101 & JSKN003-102 trials)

A pooled analysis of two clinical trials, JSKN003-101 (Phase I, Australia) and JSKN003-102 (Phase I/II, China), evaluated the efficacy of JSKN003 in patients with advanced solid tumors, including a cohort with PROC.[6][11][14][15]

- Study Design: Patients received JSKN003 monotherapy intravenously every 3 weeks (Q3W) at various dose levels (4.2, 5.2, 6.3, 7.3, and 8.4 mg/kg).[6][11]
- Patient Population: Patients with platinum-resistant recurrent epithelial ovarian, primary peritoneal, or fallopian tube cancer who had received prior systemic therapies.[6][11][15]
- Endpoints: The primary endpoints included safety and tolerability. Secondary endpoints included Overall Response Rate (ORR) and Progression-Free Survival (PFS).[20]



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#### **JSKN003** in HER2-Positive Breast Cancer

JSKN003 has also shown promising results in patients with heavily pretreated HER2-positive advanced breast cancer.[7][9]

Efficacy Data in HER2-Positive Breast Cancer

Treatment	Patient Population	Overall Response Rate (ORR)	Disease Control Rate (DCR)
JSKN003	Heavily Pretreated, T- DXd Naïve HER2+ Breast Cancer (n=56)	67.9%[9]	94.6%[9]
At Recommended Phase 2 Dose (6.3 mg/kg, n=30)	73.3%[7]	93.3%[7]	
Trastuzumab Emtansine (T-DM1)	Previously treated HER2+ Metastatic Breast Cancer	34.5% - 44%[21][22] [23]	Not Reported
Trastuzumab Deruxtecan (Enhertu/T-DXd)	Previously treated HER2+ Metastatic Breast Cancer	82.1% - 83%[24][25]	Not Reported

# Experimental Protocol: JSKN003 in HER2-Positive Breast Cancer (Pooled analysis of JSKN003-101 & JSKN003-102 trials)

Data from the same two clinical trials (JSKN003-101 and JSKN003-102) were pooled to assess the efficacy and safety of JSKN003 in patients with HER2-positive advanced breast cancer.[7] [9]

- Study Design: Patients received JSKN003 monotherapy intravenously Q3W across different dose levels.[7][9]
- Patient Population: Patients with HER2-positive (IHC 3+ or IHC 2+/ISH+) advanced breast cancer who had received prior anti-HER2 therapies.[7][9]



• Endpoints: Key efficacy endpoints were ORR and DCR.[7][9]

A Phase III clinical study (JSKN003-301) is underway to directly compare the efficacy and safety of JSKN003 versus Trastuzumab emtansine (T-DM1) in this patient population.[26]

#### **Mechanism of Action and Signaling Pathway**

JSKN003 is a biparatopic antibody-drug conjugate that targets two distinct epitopes on the HER2 receptor.[13][27] This dual-binding mechanism is thought to promote more efficient receptor internalization.[27][28] Once internalized, the linker is cleaved, releasing a topoisomerase I inhibitor payload, which induces DNA damage and apoptosis in the cancer cell.[13][26][27] JSKN003 is also designed to have a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring tumor cells that may not express HER2.[13][27]



Cell Membrane **HER2** Receptor Binds to two epitopes **Tumor Cell** JSKN003 (ADC) Internalization Lysosome Topoisomerase I Inhibitor Release Payload diffuses to other cells Bystander Killing of Neighboring Cells **DNA Damage** Cell Death (Apoptosis)

HER2 Signaling and JSKN003 Mechanism of Action

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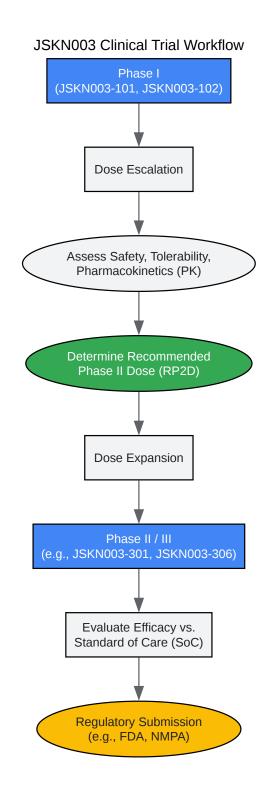


JSKN003 binds to HER2, is internalized, and releases a cytotoxic payload, leading to apoptosis.

## **Experimental Workflow for JSKN003 Clinical Trials**

The clinical development of JSKN003 has followed a standard workflow for oncology drugs, beginning with first-in-human dose-escalation studies to establish safety and determine the recommended Phase II dose (RP2D), followed by dose-expansion and later-phase trials to evaluate efficacy in specific patient populations.





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Clinical development workflow for JSKN003 from early to late-stage trials.



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